molecular formula C14H24BN3O2 B6342279 5-(Diethylamino)pyrazine-2-boronic acid pinacol ester CAS No. 1310404-61-5

5-(Diethylamino)pyrazine-2-boronic acid pinacol ester

Cat. No.: B6342279
CAS No.: 1310404-61-5
M. Wt: 277.17 g/mol
InChI Key: FGMNDGMJDBAKRN-UHFFFAOYSA-N
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Description

5-(Diethylamino)pyrazine-2-boronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis. Boronic esters, including pinacol boronic esters, are highly valuable building blocks in organic chemistry due to their stability and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-(Diethylamino)pyrazine-2-boronic acid pinacol ester typically involves the reaction of 5-(Diethylamino)pyrazine-2-boronic acid with pinacol in the presence of a suitable solvent, such as toluene, under reflux conditions . The reaction proceeds through the formation of a boronic ester intermediate, which is then isolated and purified using standard techniques like column chromatography.

Industrial Production Methods

Industrial production methods for boronic esters often involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and high-throughput screening can optimize reaction conditions and yield .

Chemical Reactions Analysis

Types of Reactions

5-(Diethylamino)pyrazine-2-boronic acid pinacol ester undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Diethylamino)pyrazine-2-boronic acid pinacol ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Diethylamino)pyrazine-2-boronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Comparison

5-(Diethylamino)pyrazine-2-boronic acid pinacol ester is unique due to its diethylamino group, which can influence its reactivity and selectivity in chemical reactions. Compared to other boronic esters, it may offer distinct advantages in specific synthetic applications, particularly in the formation of biaryl compounds through Suzuki–Miyaura coupling .

Properties

IUPAC Name

N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BN3O2/c1-7-18(8-2)12-10-16-11(9-17-12)15-19-13(3,4)14(5,6)20-15/h9-10H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMNDGMJDBAKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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